Astexin-1 is a member of the lasso peptide family, a unique class of ribosomally synthesized and post-translationally modified natural products predominantly found in bacteria. Lasso peptides are characterized by their distinctive structure, which features a macrocyclic ring formed through side chain-to-backbone cyclization, resembling a lasso. Astexin-1 was first identified in the freshwater bacterium Asticcacaulis excentricus and is notable for its potential pharmacological activities, including antimicrobial properties. The biosynthesis of Astexin-1 is guided by a specific gene cluster that includes genes responsible for its precursor protein and modification enzymes .
Astexin-1 is derived from Asticcacaulis excentricus, a bacterium known for producing various bioactive compounds. The classification of Astexin-1 falls under the category of lasso peptides, which are further classified as ribosomally synthesized peptides. These compounds are distinguished by their unique structural features and diverse biological activities, which include antibacterial, antifungal, and enzyme-inhibitory effects .
The synthesis of Astexin-1 involves a precursor-centric genome-mining approach to identify the specific gene clusters responsible for its production. The process begins with the identification of conserved amino acid patterns within precursor proteins across various prokaryotic genomes. Following this identification, an engineered gene cluster is introduced into Escherichia coli via plasmid transformation.
The synthesis process includes:
Astexin-1 consists of 23 amino acids and features a unique cyclic structure stabilized by hydrogen bonds between different segments of the peptide. Its structure includes a tight loop and an extended tail, which contribute to its stability and biological activity. The precise amino acid sequence and structural characteristics have been elucidated using advanced techniques such as nuclear magnetic resonance spectroscopy .
The molecular formula for Astexin-1 has been determined through mass spectrometry analysis, confirming its predicted molecular weight corresponding to its amino acid composition .
Astexin-1 undergoes several key reactions during its biosynthesis:
Astexin-1 exhibits antimicrobial activity primarily through its interaction with bacterial membranes or cellular targets. The mechanism involves:
Research indicates that specific residues within Astexin-1 are critical for its bioactivity, highlighting the importance of structural integrity in its mechanism of action .
Astexin-1 is characterized by:
Astexin-1 displays heat sensitivity, affecting its stability under certain conditions. Its unique lasso structure contributes to enhanced resistance against proteolytic degradation compared to linear peptides .
Astexin-1 has significant scientific applications due to its antimicrobial properties:
Research continues to explore the full potential of Astexin-1 in drug discovery and biotechnology applications, leveraging its unique structural characteristics and biological activities .
Astexin-1 belongs to the lasso peptide family, a specialized class of ribosomally synthesized and post-translationally modified peptides (RiPPs). RiPP biosynthesis initiates with the ribosomal production of a precursor peptide comprising an N-terminal leader sequence and a C-terminal core peptide. For lasso peptides like astexin-1, the core undergoes a unique topological transformation: an isopeptide bond forms between the N-terminal α-amine and a side-chain carboxylate (Asp/Glu), creating a macrolactam ring through which the C-terminal tail is threaded. This "lasso" topology confers exceptional stability against thermal and proteolytic degradation [1] [6]. Astexin-1 exemplifies RiPP biochemistry, where post-translational modifications convert a linear precursor into a mechanically interlocked structure with bioactive properties [4].
The biosynthesis of astexin-1 is directed by a compact gene cluster (atxA1-atxB1-atxC1) within the genome of Asticcacaulis excentricus. This cluster follows the canonical RiPP genetic organization:
Critical to substrate recognition is the leader peptide’s Thr⁻¹ residue (penultimate to the core), which serves as a recognition motif for the maturation enzymes. Mutational studies confirm that Thr⁻¹Ala substitutions abolish processing, underscoring its role in enzyme recruitment [4] [9]. The RiPP Recognition Element (RRE) domain within AtxB1 binds the leader peptide, positioning the cleavage site for subsequent cyclization [4].
Table 1: Gene Components in the Astexin-1 Biosynthetic Cluster
Gene | Protein Function | Critical Features | Role in Astexin-1 Maturation |
---|---|---|---|
atxA1 | Precursor peptide | Leader (∼30 aa), Core (19–23 aa) | Scaffold for post-translational modifications |
atxB1 | Cysteine protease | RRE domain, Thr⁻¹ recognition | Leader peptide cleavage |
atxC1 | ATP-dependent cyclase | ATP-binding pocket | Isopeptide bond formation and threading |
Maturation of astexin-1 involves two enzymatic steps:
The F15W variant of astexin-1 exemplifies rational stabilization—introducing a larger "plug" prevents unthreading even at 95°C [1] [10].
Despite rigid leader peptide requirements, astexin-1 maturation enzymes tolerate significant variation in the core sequence:
Table 2: Impact of Key Mutations on Astexin-1 Maturation and Stability
Position | Mutation | Biosynthesis Efficiency | Thermal Stability | Functional Consequence |
---|---|---|---|---|
Gly¹ | Ala | None | N/A | Disrupted macrolactam formation |
Glu⁸ | Asp | Partial (20–30%) | Reduced | Smaller ring size destabilizes threading |
Phe¹⁵ | Ala | Full | Lost (unthreads at 60°C) | Loss of steric "plug" |
Phe¹⁵ | Trp | Full | Enhanced (stable at 95°C) | Improved plug function |
Val¹¹ (loop) | Ala | Full | Unchanged | Impaired isopeptidase recognition |
Cell-free biosynthesis platforms confirm this plasticity, enabling production of non-canonical astexin-1 analogs with non-proteogenic amino acids [7] [9].
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